Cas no 1806476-92-5 (2-Bromo-1-(2-(difluoromethyl)-4-methylphenyl)propan-1-one)

2-Bromo-1-(2-(difluoromethyl)-4-methylphenyl)propan-1-one is a brominated aromatic ketone compound featuring a difluoromethyl substituent at the ortho position and a methyl group at the para position of the phenyl ring. This structural configuration imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of the bromine atom enhances its utility in cross-coupling reactions, while the difluoromethyl group contributes to improved metabolic stability in derived compounds. Its well-defined chemical properties ensure consistent performance in synthetic applications, offering researchers a reliable building block for complex molecule construction. The compound is typically handled under controlled conditions due to its reactivity.
2-Bromo-1-(2-(difluoromethyl)-4-methylphenyl)propan-1-one structure
1806476-92-5 structure
Product Name:2-Bromo-1-(2-(difluoromethyl)-4-methylphenyl)propan-1-one
CAS No:1806476-92-5
MF:C11H11BrF2O
MW:277.105249643326
CID:4792303
Update Time:2025-05-19

2-Bromo-1-(2-(difluoromethyl)-4-methylphenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1-(2-(difluoromethyl)-4-methylphenyl)propan-1-one
    • Inchi: 1S/C11H11BrF2O/c1-6-3-4-8(10(15)7(2)12)9(5-6)11(13)14/h3-5,7,11H,1-2H3
    • InChI Key: TZGHPVQVIVFNDU-UHFFFAOYSA-N
    • SMILES: BrC(C)C(C1C=CC(C)=CC=1C(F)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 233
  • XLogP3: 3.8
  • Topological Polar Surface Area: 17.1

2-Bromo-1-(2-(difluoromethyl)-4-methylphenyl)propan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013014416-250mg
2-Bromo-1-(2-(difluoromethyl)-4-methylphenyl)propan-1-one
1806476-92-5 97%
250mg
475.20 USD 2021-05-31
Alichem
A013014416-500mg
2-Bromo-1-(2-(difluoromethyl)-4-methylphenyl)propan-1-one
1806476-92-5 97%
500mg
823.15 USD 2021-05-31
Alichem
A013014416-1g
2-Bromo-1-(2-(difluoromethyl)-4-methylphenyl)propan-1-one
1806476-92-5 97%
1g
1,475.10 USD 2021-05-31

Additional information on 2-Bromo-1-(2-(difluoromethyl)-4-methylphenyl)propan-1-one

Introduction to 2-Bromo-1-(2-(difluoromethyl)-4-methylphenyl)propan-1-one (CAS No. 1806476-92-5)

2-Bromo-1-(2-(difluoromethyl)-4-methylphenyl)propan-1-one, with the CAS number 1806476-92-5, is a versatile compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features, including a bromine atom, a difluoromethyl group, and a methyl-substituted phenyl ring, which collectively contribute to its diverse reactivity and potential applications.

The synthesis of 2-Bromo-1-(2-(difluoromethyl)-4-methylphenyl)propan-1-one has been extensively studied due to its utility as an intermediate in the preparation of various bioactive molecules. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, making it more accessible for both academic and industrial research. One notable synthetic route involves the reaction of 2-(difluoromethyl)-4-methylbenzaldehyde with bromoacetyl bromide in the presence of a suitable base, followed by a nucleophilic substitution reaction.

In the realm of medicinal chemistry, 2-Bromo-1-(2-(difluoromethyl)-4-methylphenyl)propan-1-one has shown promise as a building block for the development of novel therapeutic agents. Its bromine functionality can be readily substituted with various nucleophiles, allowing for the synthesis of a wide range of derivatives with diverse biological activities. For instance, recent studies have explored the use of this compound as a precursor for the synthesis of antiviral agents, particularly those targeting RNA viruses such as influenza and SARS-CoV-2.

The difluoromethyl group in 2-Bromo-1-(2-(difluoromethyl)-4-methylphenyl)propan-1-one is known to enhance the metabolic stability and lipophilicity of molecules, which are crucial properties for drug candidates. This feature has been leveraged in the design of compounds with improved pharmacokinetic profiles and enhanced bioavailability. Additionally, the presence of this group can modulate the binding affinity and selectivity of molecules towards their biological targets, making it an attractive moiety for drug discovery efforts.

The methyl-substituted phenyl ring in 2-Bromo-1-(2-(difluoromethyl)-4-methylphenyl)propan-1-one further contributes to its chemical diversity and biological activity. This substituent can influence the electronic properties and conformational flexibility of the molecule, which are important factors in determining its interactions with biological systems. For example, studies have shown that compounds derived from this scaffold exhibit potent anti-inflammatory and analgesic effects, making them potential candidates for the treatment of chronic pain and inflammatory diseases.

Beyond its applications in medicinal chemistry, 2-Bromo-1-(2-(difluoromethyl)-4-methylphenyl)propan-1-one has also found use in other areas of chemical research. In materials science, this compound has been utilized as a monomer for the synthesis of functional polymers with unique properties. The incorporation of bromine and difluoromethyl groups into polymer chains can result in materials with enhanced thermal stability, mechanical strength, and chemical resistance. These properties make such polymers suitable for various applications, including coatings, adhesives, and electronic devices.

In conclusion, 2-Bromo-1-(2-(difluoromethyl)-4-methylphenyl)propan-1-one (CAS No. 1806476-92-5) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features provide a robust platform for synthetic transformations and biological investigations, making it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and materials science. As ongoing research continues to uncover new applications and properties of this compound, its importance in these fields is likely to grow even further.

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